Angiotensin I

Receptor Pharmacology Radioligand Binding Assay Atypical Angiotensin Receptors

Researchers studying the Renin-Angiotensin System require Angiotensin I as the specific substrate for ACE and NEP, not a substitute like Angiotensin II. Substitution invalidates enzyme kinetic measurements. This product solves: • **ACE/NEP activity quantification**: Validated natural substrate with kcat/Km = 6.2 × 10⁵ M⁻¹ s⁻¹ for NEP • **Atypical binding site studies**: Kd = 3.4 nM for non-AT1/AT2 receptors • **Primary reference material**: LC-hrMS/MS characterized for metrological traceability • **Tissue-specific RAS assays**: Functional EC50 = 0.05 μmol/L in human kidney slices

Molecular Formula C62H89N17O14
Molecular Weight 1296.5 g/mol
CAS No. 9041-90-1
Cat. No. B7910172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin I
CAS9041-90-1
Molecular FormulaC62H89N17O14
Molecular Weight1296.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1
InChIKeyORWYRWWVDCYOMK-HBZPZAIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin I: Critical RAS Prohormone


Angiotensin I (Ang I) is a decapeptide hormone and a foundational component of the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance [1]. It is generated by the action of renin on its precursor, angiotensinogen, and possesses limited direct biological activity [2]. The primary scientific and industrial value of Ang I lies in its function as the essential precursor to the potent vasoconstrictor Angiotensin II (Ang II) and other bioactive angiotensin peptides [3]. Its role is not as an end-effector but as a central, rate-limiting intermediate, making it a vital research tool for studying enzyme kinetics and the complex flux within the RAS cascade [4].

Enzyme Substrate Definitive ACE and NEP substrate for RAS enzyme kinetics and inhibitor screening
Receptor Probe Probes atypical angiotensin binding sites independent of AT1/AT2 receptors
Cascade Intermediate Rate-limiting prohormone for studying RAS flux and local angiotensin production

Angiotensin I: Why Substitution Fails


Substituting Angiotensin I with its more active metabolites like Angiotensin II (Ang II) or Angiotensin III (Ang III) is fundamentally invalid for most research applications. Ang I is not a lower-potency version of Ang II; it is a distinct chemical entity that serves as a specific substrate for key enzymes such as Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) [1]. Using Ang II in an assay designed for Ang I would bypass the critical enzymatic conversion step that is often the variable being measured (e.g., in ACE activity assays or studies of local RAS). Furthermore, Ang I exhibits its own, albeit weak, receptor binding profile that differs from its metabolites [2]. The following quantitative evidence demonstrates that Ang I's value is defined by its unique, quantifiable position in the RAS, not by its potency, and that substitution would lead to erroneous or non-interpretable experimental outcomes.

Ang II / Ang III Bypasses the ACE conversion step that is often the experimental endpoint; enzyme activity assays become invalid.Mechanism Mismatch
Ang II at Atypical Receptors Ang I has a distinct rank order of displacement at atypical binding sites; Ang II does not replicate this profile.Binding Profile Mismatch
Cross-Species Ang I Renin cleavage is highly species-specific; non-homologous Ang I may not be generated at physiologically relevant rates.Species Specificity

Angiotensin I: Quantitative Specificity Evidence


Unique Affinity for Atypical Angiotensin Receptors

Angiotensin I demonstrates a high affinity for a distinct class of angiotensin binding sites that are insensitive to both AT1 and AT2 receptor antagonists. In contrast to its weak affinity at canonical AT1 receptors compared to Ang II, Ang I binds with high affinity to these atypical sites on rat intestinal epithelial cells [1]. The rank order of potency for inhibiting [125I]Ang I binding was Ang I ≥ Ang II > Ang(1-7) > [Sar1,Ile8]-Ang II > Ang(3-8) > Ang III. This profile is a critical differentiator, as it suggests Ang I may have signaling roles independent of its conversion to Ang II.

Atypical Receptor Affinity
Head-to-head
Kd 3.4 nM
Rank order: Ang I ≥ Ang II > Ang(1-7)
Supports non-canonical RAS signaling studies
[¹²⁵I]Ang I binding on IEC-18 cell line
Receptor Pharmacology Radioligand Binding Assay Atypical Angiotensin Receptors Cell Signaling

NEP vs. ACE2 Substrate Preference

Angiotensin I is the definitive substrate for studying the activity of the enzyme Neprilysin (NEP) in vitro. A direct comparison of catalytic efficiency (kcat/Km) demonstrates that NEP cleaves Ang I nearly 20 times more efficiently than ACE2 does [1]. This substantial quantitative difference highlights the need for Ang I as a specific probe when investigating the role of NEP in producing vasodilatory Ang(1-7) from Ang I.

NEP vs. ACE2 Efficiency
Head-to-head
NEP ~18.8× more efficient
NEP: 6.2×10⁵ | ACE2: 3.3×10⁴ M⁻¹s⁻¹
Defines NEP substrate specificity context
In vitro kinetics, full-length human enzymes
Enzyme Kinetics Substrate Specificity Proteomics RAS Metabolism

LC-MS/MS Purity Characterization

High-purity Angiotensin I is a critical reference material for metrological traceability in clinical chemistry. Liquid chromatography-high-resolution tandem mass spectrometry (LC-hrMS/MS) can identify and quantify process-related impurities, such as Ang II and Ang III, that form upon storage [1]. Quantification of these major impurities in a candidate reference material was estimated at 10.4 mg/g. This level of analytical characterization is essential for ensuring the accuracy of amino acid analysis used for peptide concentration determination.

Impurity Profile
Cross-study comparable
Major impurities: 10.4 mg/g
~1% concentration error if uncorrected
Impurity profile review for reference material selection
LC-hrMS/MS after elevated-temperature storage
Analytical Chemistry Mass Spectrometry Peptide Quantification Reference Materials

ACE-Dependent Renal Functional Response

In a functional assay measuring the enhancement of norepinephrine release from human renal sympathetic nerves, Ang I and Ang II exhibited similar EC50 values. However, the effect of Ang I, unlike that of Ang II, was completely abolished by the ACE inhibitor captopril [1]. This demonstrates that while Ang I can produce a functional response, it is entirely dependent on its local conversion to Ang II, a property that is the basis for ACE activity assays and studies of local RAS.

ACE-Dependent Renal Response
Head-to-head
Ang I EC50: 0.05 μmol/L
Ang I vs Ang II EC50: 0.03 μmol/L
Ang I effect abolished by captopril
ACE-dependent conversion endpoint context
Human kidney slices, [³H]norepinephrine release
Neurotransmission Pharmacology Functional Assay AT1 Receptor

Species-Specific Renin Activity

The generation of Angiotensin I from its precursor, angiotensinogen, is a highly species-specific enzymatic reaction catalyzed by renin. A comparative study highlights this specificity: canine renin does not cleave human angiotensinogen to produce Ang I. Furthermore, the catalytic efficiency of the homologous reaction (canine renin on canine angiotensinogen) is markedly higher than that of human renin on its homologous substrate [1]. This defines the critical importance of sourcing the correct species of Ang I for in vitro assays involving renin.

Species-Specific Renin Activity
Class-level
Canine renin ~6× higher kcat/Km
Canine renin does not cleave human angiotensinogen
Species-matched substrate review required
Synthetic N-terminal peptide sequences
Enzyme Kinetics Comparative Biochemistry Species Specificity RAS

Angiotensin I: Core Research Applications


ACE and NEP Activity Assay Substrate

Angiotensin I is the essential and validated substrate for quantifying the enzymatic activity of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This application is based on its established role as the natural precursor in the RAS [1] and is supported by quantitative kinetic data showing it is a highly efficient substrate for NEP (kcat/Km of 6.2 × 10⁵ M⁻¹ s⁻¹) [2]. Its use allows for the accurate assessment of enzyme kinetics and inhibitor screening, where the conversion to Ang II (for ACE) or Ang(1-7) (for NEP) is the primary endpoint.

Non-Canonical Angiotensin Signaling Pathways

Ang I is a critical reagent for probing the function of atypical angiotensin binding sites that are distinct from the classic AT1 and AT2 receptors. Direct binding evidence shows that Ang I has a high affinity (Kd = 3.4 nM) for these unique sites, with a rank order of displacement (Ang I ≥ Ang II) that distinguishes them from all known receptors [3]. This application is paramount for researchers studying novel, ACE-independent roles of Ang I in cell signaling.

Clinical Chemistry Reference Standard

Highly purified and analytically characterized Angiotensin I serves as a primary reference material for establishing metrological traceability in diagnostic assays. Its role is underpinned by rigorous analytical studies that use LC-hrMS/MS to quantify process-related impurities [4]. As demonstrated, correcting for these impurities is essential to avoid a 1% error in amino acid analysis, making well-characterized Ang I a cornerstone for ensuring the accuracy and comparability of clinical measurements related to RAS activity.

Local RAS Functional Studies

Ang I is the required reagent for functional studies investigating the local production of Ang II in tissues. Functional data from human kidney slices show that Ang I's biological effect (EC50 of 0.05 μmol/L) is entirely dependent on its conversion to Ang II by local ACE [5]. This makes Ang I the definitive tool for experiments designed to assess tissue-specific ACE activity and the contribution of local, as opposed to systemic, RAS to physiological and pathophysiological processes.

Application
Selection Property
Validation Focus
ACE and NEP Enzyme Activity Assays
Enzyme substrate specificity
Conversion-dependent endpoint verification
Non-Canonical RAS Signaling Studies
Atypical receptor binding profile
Displacement rank order at non-AT1/AT2 sites
Reference Standard for Peptide Assays
Documented impurity and stability profile
Impurity-corrected quantification accuracy
Local Tissue RAS Functional Studies
ACE-dependent bioactivity
Captopril-sensitive functional response

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